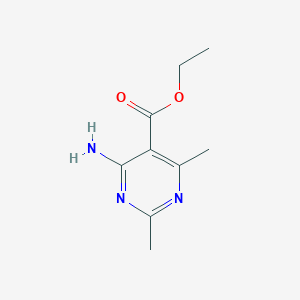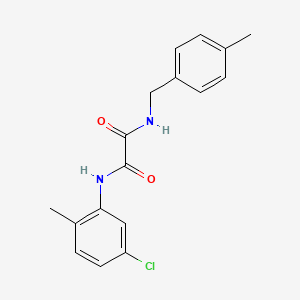
N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as ACR-16, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. ACR-16 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been found to be effective in treating a range of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of ACR-16 involves its binding to the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. ACR-16 binds to the receptor with high affinity and activates it, leading to the influx of calcium ions into the cell. This calcium influx triggers a series of intracellular signaling pathways that ultimately result in the enhancement of synaptic transmission and plasticity. ACR-16 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACR-16 are primarily mediated by its activation of the alpha7 nicotinic acetylcholine receptor. ACR-16 has been shown to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD by improving attention, memory, and learning. ACR-16 has also been found to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis. Additionally, ACR-16 has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as an antidepressant or anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACR-16 in lab experiments is its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the effects of alpha7 receptor activation on synaptic transmission and plasticity with a high degree of specificity. Additionally, ACR-16 has been found to be well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses.
One limitation of using ACR-16 in lab experiments is its relatively short half-life, which may limit its efficacy in vivo. Additionally, the synthesis of ACR-16 is relatively complex and requires specialized equipment and expertise, which may make it difficult for some researchers to obtain and work with.
Direcciones Futuras
There are several future directions for research on ACR-16. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that ACR-16 has neuroprotective and anti-inflammatory effects that may be useful in slowing or preventing the progression of these diseases.
Another area of interest is the role of ACR-16 in modulating synaptic plasticity and learning and memory. Further research is needed to elucidate the mechanisms underlying these effects and to determine whether ACR-16 may have potential as a cognitive enhancer.
Finally, there is growing interest in the use of ACR-16 as an alternative to traditional antidepressant and anxiolytic medications. Studies have shown that ACR-16 has anxiolytic and antidepressant-like effects in animal models, and further research is needed to determine whether these effects translate to humans.
In conclusion, ACR-16 is a promising compound with a range of potential therapeutic applications. Its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor make it an attractive target for research on neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis method for ACR-16 involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-methylbenzylamine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is typically carried out under reflux conditions, and the resulting product is purified using column chromatography or recrystallization. The yield of ACR-16 can be improved by optimizing the reaction conditions and using high-purity starting materials.
Aplicaciones Científicas De Investigación
ACR-16 has been the subject of extensive scientific research, with a focus on its potential use as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that ACR-16 is a potent agonist of the alpha7 nicotinic acetylcholine receptor, which plays a key role in modulating synaptic transmission and plasticity in the brain. ACR-16 has been found to enhance cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, ACR-16 has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-6-13(7-4-11)10-19-16(21)17(22)20-15-9-14(18)8-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPKBPSRKBLCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
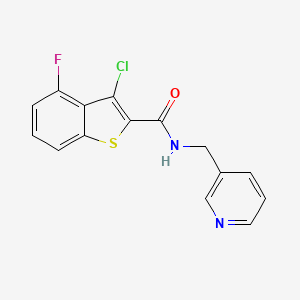
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)
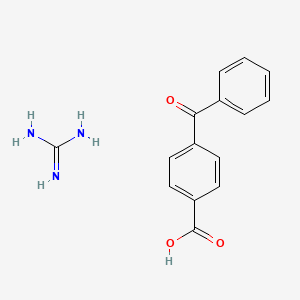
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)
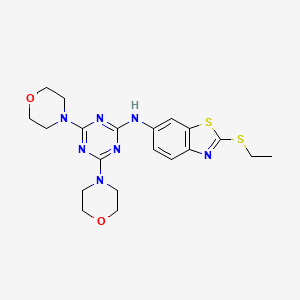
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)
